molecular formula C17H15N3O3S B2988635 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide CAS No. 895487-64-6

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide

Cat. No.: B2988635
CAS No.: 895487-64-6
M. Wt: 341.39
InChI Key: LRXOIMMTGBVKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide typically involves a multi-step process:

    Formation of the Oxadiazole Ring: The initial step involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the 1,3,4-oxadiazole ring. This reaction is often carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the oxadiazole intermediate.

    Attachment of the Phenylsulfanyl Group: The final step involves the introduction of the phenylsulfanyl group via a thiolation reaction. This can be achieved by reacting the oxadiazole intermediate with a phenylthiol in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The phenylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The methoxyphenyl group can contribute to the compound’s binding affinity to its targets.

Comparison with Similar Compounds

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide can be compared with other oxadiazole derivatives:

    N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide: Similar in structure but lacks the phenylsulfanyl group, which may affect its biological activity.

    4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide: Contains a benzohydrazide moiety instead of the phenylsulfanyl group, leading to different pharmacological properties.

The uniqueness of this compound lies in its combination of the oxadiazole ring, methoxyphenyl group, and phenylsulfanyl group, which together contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-14-10-6-5-9-13(14)16-19-20-17(23-16)18-15(21)11-24-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXOIMMTGBVKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.